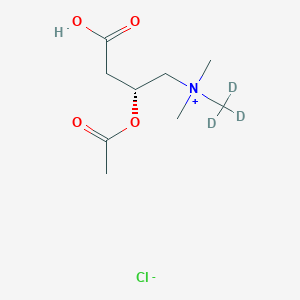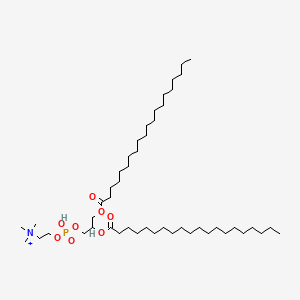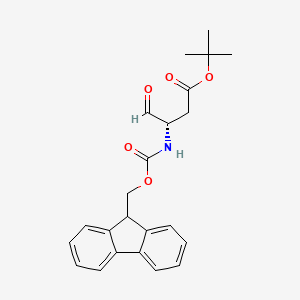
2-chloro-1-(1H-indol-7-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1-(1H-indol-7-yl)ethanone is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound features a chloroacetyl group attached to the indole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(1H-indol-7-yl)ethanone can be achieved through several methods. One common approach involves the reaction of indole with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(1H-indol-7-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted indole derivatives.
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
2-chloro-1-(1H-indol-7-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-1-(1H-indol-7-yl)ethanone involves its interaction with various molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-(1H-indol-3-yl)ethanone
- 2-chloro-1-(1H-indol-5-yl)ethanone
- 2-chloro-1-(1H-indol-2-yl)ethanone
Uniqueness
2-chloro-1-(1H-indol-7-yl)ethanone is unique due to the specific positioning of the chloroacetyl group on the indole ring. This positioning influences its reactivity and biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
2-chloro-1-(1H-indol-7-yl)ethanone |
InChI |
InChI=1S/C10H8ClNO/c11-6-9(13)8-3-1-2-7-4-5-12-10(7)8/h1-5,12H,6H2 |
InChI Key |
XECUBKDUDDTVMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)CCl)NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-(1-tritylimidazol-4-yl)propan-2-yl]carbamate](/img/structure/B12057757.png)




![[5-(2-Propynylamino)-9H-benzo[a]phenoxazin-9-ylidene]dimethylammonium chloride](/img/structure/B12057797.png)
![[1,1\'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)](/img/structure/B12057817.png)


![[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide](/img/structure/B12057843.png)
![5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12057850.png)
![sodium;2-[N-(carboxymethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B12057854.png)
![ethyl 2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1H-benzimidazole-1-carboxylate](/img/structure/B12057857.png)
